3-(4-CHLOROPHENYL)-1-{[({[(4-CHLOROPHENYL)CARBAMOYL]AMINO}METHYL)DISULFANYL]METHYL}UREA
Description
3-(4-CHLOROPHENYL)-1-{[({[(4-CHLOROPHENYL)CARBAMOYL]AMINO}METHYL)DISULFANYL]METHYL}UREA is a complex organic compound characterized by the presence of chlorophenyl groups and disulfide linkages
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[[[(4-chlorophenyl)carbamoylamino]methyldisulfanyl]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4O2S2/c17-11-1-5-13(6-2-11)21-15(23)19-9-25-26-10-20-16(24)22-14-7-3-12(18)4-8-14/h1-8H,9-10H2,(H2,19,21,23)(H2,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFINQMYTOGHHQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCSSCNC(=O)NC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-CHLOROPHENYL)-1-{[({[(4-CHLOROPHENYL)CARBAMOYL]AMINO}METHYL)DISULFANYL]METHYL}UREA typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of 4-chlorophenylurea: This can be achieved by reacting 4-chloroaniline with phosgene or a similar reagent to form 4-chlorophenyl isocyanate, which is then reacted with ammonia to yield 4-chlorophenylurea.
Disulfide linkage formation: The disulfide bond can be introduced by reacting thiol-containing intermediates under oxidative conditions.
Chemical Reactions Analysis
3-(4-CHLOROPHENYL)-1-{[({[(4-CHLOROPHENYL)CARBAMOYL]AMINO}METHYL)DISULFANYL]METHYL}UREA can undergo various chemical reactions, including:
Scientific Research Applications
3-(4-CHLOROPHENYL)-1-{[({[(4-CHLOROPHENYL)CARBAMOYL]AMINO}METHYL)DISULFANYL]METHYL}UREA has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-1-{[({[(4-CHLOROPHENYL)CARBAMOYL]AMINO}METHYL)DISULFANYL]METHYL}UREA involves its interaction with molecular targets through its chlorophenyl and disulfide groups. The disulfide bond can undergo redox reactions, influencing the redox state of target molecules. The chlorophenyl groups can participate in various interactions, including hydrophobic interactions and nucleophilic substitutions .
Comparison with Similar Compounds
3-(4-CHLOROPHENYL)-1-{[({[(4-CHLOROPHENYL)CARBAMOYL]AMINO}METHYL)DISULFANYL]METHYL}UREA can be compared with similar compounds such as:
4-Chlorophenylurea: Lacks the disulfide linkage, making it less versatile in redox applications.
1-Chloro-4-ethynylbenzene: Contains an ethynyl group instead of a urea or disulfide linkage, leading to different reactivity and applications.
4-Chlorophenylacetic acid: Contains a carboxylic acid group, which imparts different chemical properties and reactivity compared to the urea and disulfide groups.
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